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molecular formula C9H10BrNO B8678391 2-(3-bromophenyl)-N-methyl-acetamide

2-(3-bromophenyl)-N-methyl-acetamide

Cat. No. B8678391
M. Wt: 228.09 g/mol
InChI Key: YKIFRFWJAYYRLK-UHFFFAOYSA-N
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Patent
US06300352B1

Procedure details

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride (8.88 g), 4-dimethylaminopyridine (5.67 g) and a 2M solution of methylamine in tetrahydrofuran (23 ml) were added to a solution of 4-bromophenylacetic acid (5.0 g) in dichloromethane (100 ml). The mixture was stirred overnight at room temperature. The reaction mixture was washed with 2M hydrochloric acid (3×100 ml), the organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The sub-title compound was obtained as a solid (4.74 g) after recrystallisation from 1% hexane in ethyl acetate.
[Compound]
Name
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
8.88 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Br:3][C:4]1C=C[C:7](CC(O)=O)=[CH:6][CH:5]=1.[O:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1>CN(C)C1C=CN=CC=1.ClCCl>[Br:3][C:4]1[CH:15]=[C:16]([CH2:17][C:18]([NH:2][CH3:1])=[O:14])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide 4-hydrochloride
Quantity
8.88 g
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
23 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5.67 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with 2M hydrochloric acid (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CC(=O)NC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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